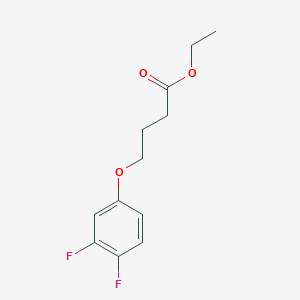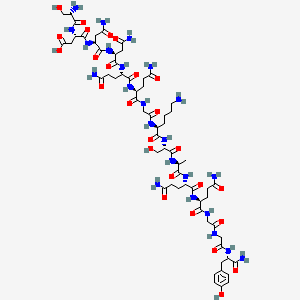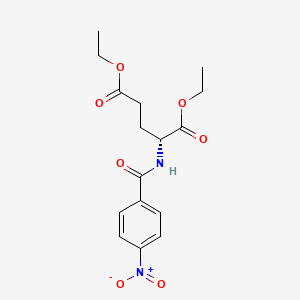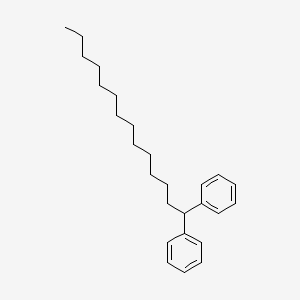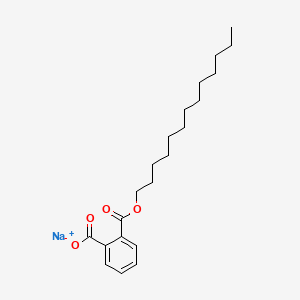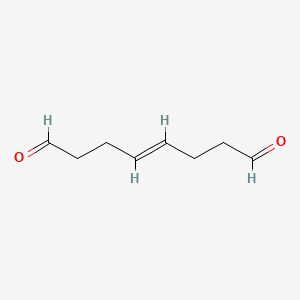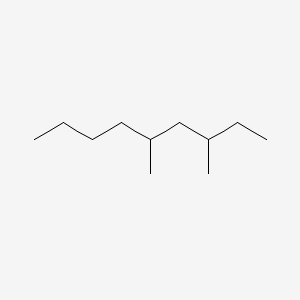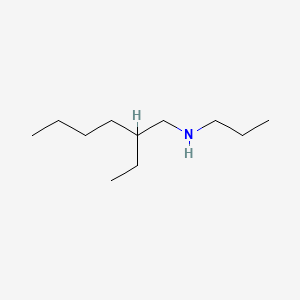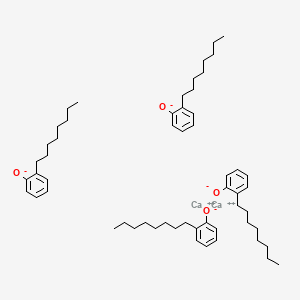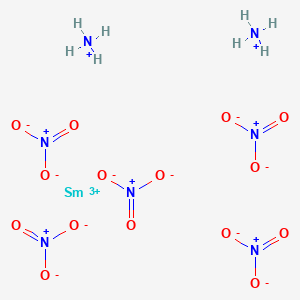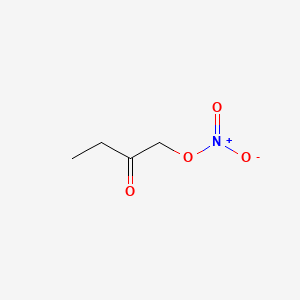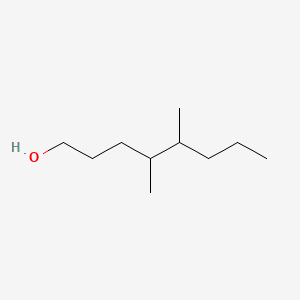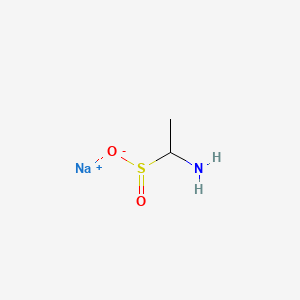
Sodium 1-aminoethanesulphinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium 1-aminoethanesulphinate: is an organosulfur compound with the molecular formula C2H6NNaO2S. It is a sodium salt of 1-aminoethanesulfinic acid and is known for its applications in various chemical reactions and industrial processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium 1-aminoethanesulphinate can be synthesized through the reaction of ethanesulfinic acid with sodium hydroxide. The reaction typically occurs under controlled temperature and pH conditions to ensure the formation of the desired product .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions using high-purity reagents. The process includes steps such as purification, crystallization, and drying to obtain the final product in a pure form .
Chemical Reactions Analysis
Types of Reactions: Sodium 1-aminoethanesulphinate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. It acts as a versatile building block for the synthesis of organosulfur compounds .
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: It can be reduced using reducing agents like sodium borohydride.
Substitution: The compound can undergo substitution reactions with halides or other electrophiles under appropriate conditions.
Major Products Formed: The major products formed from these reactions include sulfonamides, sulfides, and sulfones. These products have significant applications in various chemical industries .
Scientific Research Applications
Chemistry: Sodium 1-aminoethanesulphinate is used as a sulfonylating, sulfenylating, or sulfinylating reagent in organic synthesis. It is a key intermediate in the preparation of various organosulfur compounds .
Biology and Medicine: In biological research, this compound is used to study the effects of sulfonyl compounds on cellular processes.
Industry: The compound is used in the production of biodegradable nanocomposites and as a stabilizing agent in various industrial processes. It is also employed in the synthesis of high-performance materials .
Mechanism of Action
Sodium 1-aminoethanesulphinate exerts its effects through the formation of sulfonyl radicals, which can participate in various chemical reactions. These radicals can interact with molecular targets such as proteins and nucleic acids, leading to changes in their structure and function .
Comparison with Similar Compounds
- Sodium 1-butanesulfonate
- Sodium ethanesulfonate
- Sodium methanesulfonate
Comparison: Sodium 1-aminoethanesulphinate is unique due to its amino group, which imparts distinct reactivity compared to other sulfonates. This makes it a valuable reagent in organic synthesis and industrial applications .
Properties
CAS No. |
84195-72-2 |
|---|---|
Molecular Formula |
C2H6NNaO2S |
Molecular Weight |
131.13 g/mol |
IUPAC Name |
sodium;1-aminoethanesulfinate |
InChI |
InChI=1S/C2H7NO2S.Na/c1-2(3)6(4)5;/h2H,3H2,1H3,(H,4,5);/q;+1/p-1 |
InChI Key |
SPLFRNZYENMTIS-UHFFFAOYSA-M |
Canonical SMILES |
CC(N)S(=O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




